2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid
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Overview
Description
2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzoyl group substituted with an ethyl(hexyl)amino group and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the formation of a benzoyl intermediate through the reaction of a suitable benzoyl chloride with an ethyl(hexyl)amine under basic conditions.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable hydroxylating agent, such as hydrogen peroxide or a peracid, to introduce the hydroxy group at the desired position.
Carboxylation: Finally, the hydroxylated intermediate undergoes carboxylation using carbon dioxide under high pressure and temperature to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with specific reaction conditions tailored to maximize yield and purity. Catalysts and solvents may be employed to enhance reaction efficiency and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Quinones or hydroxyquinones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress or inflammatory pathways.
Pathways Involved: It may modulate the activity of key signaling pathways, such as the NF-κB pathway, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
2-Ethylhexyl 4-(dimethylamino)benzoate: This compound shares structural similarities but differs in the nature of the amino group and the presence of a dimethylamino substituent.
Methyl 2-hydroxybenzoate:
Uniqueness: 2-{4-[Ethyl(hexyl)amino]-2-hydroxybenzoyl}benzoic acid is unique due to the presence of the ethyl(hexyl)amino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
91458-45-6 |
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Molecular Formula |
C22H27NO4 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[4-[ethyl(hexyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C22H27NO4/c1-3-5-6-9-14-23(4-2)16-12-13-19(20(24)15-16)21(25)17-10-7-8-11-18(17)22(26)27/h7-8,10-13,15,24H,3-6,9,14H2,1-2H3,(H,26,27) |
InChI Key |
LLAXSLFWTSCWJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O |
Origin of Product |
United States |
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